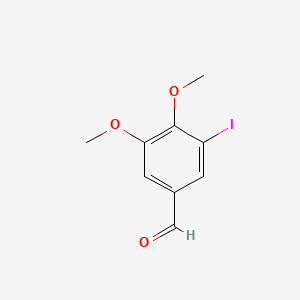

3-Iodo-4,5-dimethoxybenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-iodo-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPNBXPAUYYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380779 | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32024-15-0 | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32024-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4,5-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-4,5-dimethoxybenzaldehyde CAS number

An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde (CAS: 32024-15-0) for Advanced Chemical Synthesis

Introduction

This compound, registered under CAS number 32024-15-0, is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its strategic combination of an aldehyde group, two methoxy substituents, and a reactive iodine atom makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols, designed for researchers, chemists, and professionals in drug development. The presence of the iodo group is particularly significant, as it opens avenues for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe structure-activity relationships in drug discovery.[2]

Physicochemical Properties and Identifiers

The fundamental characteristics of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative experimental design.

| Property | Value | Reference |

| CAS Number | 32024-15-0 | [1][3] |

| Molecular Formula | C₉H₉IO₃ | [1][3] |

| Molecular Weight | 292.07 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES String | COc1cc(C=O)cc(I)c1OC | [1] |

| InChI Key | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [1] |

| Melting Point | 68-72 °C | [3] |

| Appearance | Solid | [4] |

Synthesis and Mechanism

This compound is typically synthesized from commercially available precursors. A common route involves the selective iodination of 3,4-dimethoxybenzaldehyde (veratraldehyde) or begins with a more fundamental precursor like 3,4-dihydroxy-5-iodobenzaldehyde, followed by methylation.[5] The iodination of the electron-rich aromatic ring is an electrophilic aromatic substitution reaction, where an iodinating agent is used to install the iodine atom at the position ortho to one methoxy group and para to the other, guided by the directing effects of these activating groups.

The diagram below illustrates a generalized synthetic workflow for the preparation of substituted benzaldehydes, highlighting the key transformations.

Caption: Generalized workflow for the synthesis of this compound.

Core Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for high-value organic molecules.[2] The aldehyde function provides a handle for classic transformations such as reductive amination, Wittig reactions, and oxidations, while the iodo-substituent is a prime functional group for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

1. Synthesis of Combretastatin Analogs: This compound is a key precursor for synthesizing analogs of combretastatin, a class of natural products known for their potent tubulin polymerization inhibition activity.[2] The 3-iodo-4,5-dimethoxyphenyl moiety represents one of the aromatic rings of the combretastatin scaffold. The iodine atom allows for coupling with another aromatic ring (often via a boronic acid in a Suzuki reaction) to construct the characteristic stilbene or related bi-aryl core of these anticancer agents.[2]

2. Precursor to Chloropeptins: It has been utilized in the total synthesis of chloropeptin I and chloropeptin II, which are complex cyclic depsipeptides with antibiotic properties.

3. Versatile Intermediate in Bioactive Molecule Synthesis: Drawing parallels from similarly structured compounds like 3,4,5-trimethoxybenzaldehyde, which is a precursor to the antibiotic Trimethoprim, this compound holds significant potential for the synthesis of a new generation of pharmaceuticals.[6][7][8] Its functional group arrangement is a common motif in molecules targeting various biological pathways.

The following diagram illustrates its central role as an intermediate.

Caption: Key synthetic transformations starting from this compound.

Experimental Protocol: Suzuki Cross-Coupling

To demonstrate its utility, this section provides a representative protocol for a Suzuki cross-coupling reaction, a cornerstone of modern C-C bond formation. This reaction is crucial for synthesizing bi-aryl structures found in many pharmaceuticals. The protocol is adapted from methodologies used for similar aryl iodides.[2]

Objective: To couple this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: In a round-bottom flask, combine this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed mixture of 1,4-dioxane and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality:

-

Palladium Catalyst: Pd(OAc)₂ is the catalytic precursor that, in situ, forms the active Pd(0) species required for the catalytic cycle.

-

Ligand: Triphenylphosphine stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps.

-

Base: Potassium carbonate is essential for the transmetalation step, activating the boronic acid.

-

Solvent System: The dioxane/water mixture ensures solubility for both the organic substrates and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

Safety, Handling, and Storage

This compound is an irritant and requires careful handling.[3][9] Adherence to safety protocols is mandatory.

| Hazard Class | GHS Classification | Prevention and Response |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[10] | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[10] |

| Skin Irritation | H315: Causes skin irritation.[3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |

| Eye Irritation | H319: Causes serious eye irritation.[3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.[9]

-

Hand Protection: Nitrile gloves (minimum 5 mil thickness) should be worn.[9]

-

Body Protection: A flame-retardant lab coat is mandatory.[9]

-

Respiratory Protection: All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[9]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] The compound is noted to be air and light sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[3][10]

Spectroscopic and Analytical Data

Structural elucidation and purity assessment rely on standard spectroscopic techniques. Spectral data for this compound is available in various databases.[1][12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (~9.8 ppm), two aromatic protons (singlets), and two methoxy groups (singlets, ~3.9 ppm).

-

¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon bearing the iodine atom at a characteristic upfield shift), and the two methoxy carbons.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula C₉H₉IO₃ with high accuracy.[13]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity, particularly at the iodo and aldehyde positions, provides chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules. From anticancer agents to novel antibiotics, the potential applications are vast. Proper understanding of its synthesis, handling, and reaction profiles, as detailed in this guide, is crucial for leveraging its full potential in advancing chemical and pharmaceutical research.

References

- 1. This compound | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-碘-4-甲氧苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. fishersci.com [fishersci.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. rsc.org [rsc.org]

3-Iodo-4,5-dimethoxybenzaldehyde molecular weight

An In-depth Technical Guide: 3-Iodo-4,5-dimethoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a poly-substituted aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its core attributes, including its precise molecular weight, physicochemical properties, synthesis, and analytical characterization. We delve into its chemical reactivity, highlighting its utility as a versatile synthetic intermediate for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. Furthermore, this document outlines its documented applications in the synthesis of bioactive compounds, including antineoplastic agents, and provides rigorous protocols for its safe handling, storage, and use in a research and development setting.

Chemical Identity and Strategic Significance

This compound, also known as 5-Iodoveratraldehyde, belongs to the class of substituted benzaldehydes, which are foundational building blocks in organic chemistry.[1] Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups, and a strategically positioned iodine atom. This unique combination of functional groups makes it a high-value intermediate for several reasons:

-

Dual Reactivity: The molecule possesses two distinct reactive centers: the aldehyde group, which can undergo a wide array of transformations such as oxidation, reduction, and condensation reactions, and the aryl iodide moiety.[1]

-

Cross-Coupling Potential: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[1]

-

Scaffold for Complexity: The dimethoxy-substituted phenyl ring provides a common structural motif found in numerous natural products and pharmacologically active molecules, offering a robust scaffold for building molecular diversity.

Its utility has been demonstrated in the synthesis of complex natural products and potent therapeutic agents, solidifying its importance for professionals in drug development.[2]

Physicochemical and Molecular Properties

A clear understanding of the fundamental properties of this compound is critical for its effective use in experimental design. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 292.07 g/mol | [1][3][4][5] |

| Molecular Formula | C₉H₉IO₃ | [3][4][5] |

| CAS Number | 32024-15-0 | [1][3][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 5-Iodoveratraldehyde, 3,4-dimethoxy-5-iodobenzaldehyde | [4] |

| Appearance | Solid | - |

| Melting Point | 68°C to 72°C | [2][4] |

| Sensitivity | Air and light sensitive | [4][6] |

Synthesis and Purification

The preparation of this compound is typically achieved through the electrophilic iodination of its precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution.

Synthetic Strategy: Electrophilic Aromatic Iodination

The direct iodination of veratraldehyde requires an iodinating agent and often an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I⁺). A common and effective laboratory method involves the use of molecular iodine (I₂) in the presence of an oxidant such as Phenyliodine(III) diacetate (PIDA). The reaction is typically performed in a suitable organic solvent. The regioselectivity is directed by the existing methoxy groups, leading to substitution at the C5 position, which is ortho to one methoxy group and para to the other.

Experimental Protocol: Iodination of Veratraldehyde

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol), molecular iodine (I₂, 1.0 mmol), and Phenyliodine(III) diacetate (PIDA, 1.5 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 2 mL) to the tube.

-

Reaction Conditions: Stir the mixture at 60°C using a pre-heated oil bath for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification

The crude product is purified using flash column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate (e.g., a gradient starting from 15:1) is typically effective for isolating the pure this compound.[7] The purity of the final product should be confirmed by analytical methods.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system is crucial for the integrity of subsequent experiments.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), two distinct aromatic protons (singlets), and two methoxy groups (singlets, ~3.9 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift), and the two methoxy carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, with the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated value for C₉H₉IO₃.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, most notably a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

Melting Point Analysis: A sharp melting point within the literature range (68-72°C) is a strong indicator of high purity.[2][4]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its ability to undergo selective transformations at its two primary functional groups.

Reactions at the Aldehyde Group

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-Iodo-4,5-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1]

-

Oxidation: Stronger oxidizing agents will convert the aldehyde to the corresponding carboxylic acid, 3-Iodo-4,5-dimethoxybenzoic acid.

-

Condensation and Nucleophilic Addition: It serves as an electrophile for various C-C bond-forming reactions, including Wittig reactions (to form alkenes), Grignard reactions, and aldol or Claisen-Schmidt condensations.[8]

Reactions at the Aryl Iodide

The C-I bond is the most synthetically valuable site for building molecular complexity. It is an ideal substrate for numerous cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted stilbenes and cinnamates.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to generate aryl alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable precursor in medicinal chemistry.

-

Anticancer Agents: It has been utilized in the synthesis of iodo- and diiodocombstatin phosphate prodrugs, which are analogs of the potent tubulin-binding agent combretastatin A-4.[2]

-

Natural Product Synthesis: The compound serves as a key building block for the total synthesis of complex natural products like chloropeptin I and chloropeptin II.[2]

-

Stilbene Derivatives: It was employed in the preparation of trimethoxy-stilbene derivatives, a class of compounds often investigated for diverse biological activities.[2]

-

Scaffold for Library Synthesis: Its dual reactivity allows for its use as a platform to generate libraries of diverse small molecules for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Storage

Due to its chemical nature, strict safety protocols must be followed when handling this compound.

Hazard Assessment

The compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[6][9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]

-

Primary Routes of Exposure: Skin contact, eye contact, inhalation of dust.[9]

Personal Protective Equipment (PPE) and Handling

| PPE / Procedure | Specification | Purpose |

| Engineering Controls | Certified Chemical Fume Hood | Required for all manipulations to prevent inhalation of dust or vapors.[9][10] |

| Eye Protection | Chemical Splash Goggles & Face Shield | Protects against splashes and airborne particles.[10] |

| Hand Protection | Nitrile Gloves (min. 5 mil) | Prevents direct skin contact. Inspect for tears before use.[10] |

| Body Protection | Flame-retardant Lab Coat | Protects against chemical splashes.[10] |

| Handling | Avoid generating dust. Weigh and transfer solids with care using appropriate tools (e.g., spatula). | Minimizes aerosolization and exposure risk.[10] |

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9][10]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Storage

Proper storage is critical to maintain the compound's integrity. As it is air and light sensitive, it should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place away from light.[4][6][9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular architects in the pharmaceutical and chemical sciences. Its well-defined physicochemical properties, predictable reactivity at both the aldehyde and aryl iodide sites, and established synthetic routes make it an indispensable intermediate. The ability to leverage this precursor in sophisticated cross-coupling reactions allows researchers to efficiently construct novel and complex molecules, accelerating the discovery and development of new therapeutic agents. Adherence to rigorous analytical validation and safety protocols will ensure its effective and safe application in advancing scientific research.

References

- 1. This compound | 32024-15-0 | Benchchem [benchchem.com]

- 2. 4,5-二甲氧基-3-碘苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. benchchem.com [benchchem.com]

3-Iodo-4,5-dimethoxybenzaldehyde chemical properties

An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound, also known as 5-iodoveratraldehyde, is a polysubstituted aromatic aldehyde that serves as a critical building block in modern organic and medicinal chemistry.[1][2] Its unique trifunctional architecture—comprising a reactive aldehyde, an electron-rich dimethoxy-substituted benzene ring, and a versatile iodine substituent—renders it a highly valuable precursor for the synthesis of complex molecular scaffolds.[2] The iodine atom, in particular, acts as a synthetic linchpin, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings.[2]

This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the core chemical properties, spectroscopic signatures, synthetic routes, and key applications of this versatile reagent. The narrative emphasizes the causality behind its reactivity and provides field-proven insights into its practical utility.

Core Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and reaction monitoring.

Physicochemical Properties

The compound is typically a solid at room temperature with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| Appearance | Off-white to light brown solid/crystals | [3][4] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 134-137 °C (at 0.8 Torr) | [5] |

| CAS Number | 32024-15-0 | [1] |

| InChIKey | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [1] |

Spectroscopic Signature

Spectroscopic analysis is essential for identity confirmation and purity assessment. Below are the characteristic spectral data.

Table 1: Spectroscopic Data for this compound

| Technique | Data and Interpretation |

| ¹H NMR | (400 MHz, CDCl₃): δ ~9.8 (s, 1H, -CHO), ~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.95 (s, 3H, -OCH₃), ~3.93 (s, 3H, -OCH₃). The singlet for the aldehyde proton is highly deshielded. The two aromatic protons appear as distinct signals, and the two methoxy groups give rise to sharp singlets. Note: Exact shifts can vary based on solvent and concentration. |

| ¹³C NMR | (101 MHz, CDCl₃): δ ~190.0 (CHO), ~153.0 (C-OR), ~148.0 (C-OR), ~130.0 (Ar C-H), ~115.0 (Ar C-H), ~92.0 (C-I), ~56.5 (-OCH₃), ~56.3 (-OCH₃). The spectrum is characterized by the aldehyde carbonyl carbon, two oxygenated aromatic carbons, two protonated aromatic carbons, one iodinated carbon, and two distinct methoxy carbons.[6] |

| FTIR | (KBr Pellet/ATR): ν ~2850-2750 cm⁻¹ (C-H stretch of aldehyde), ~1685 cm⁻¹ (strong, C=O stretch of aromatic aldehyde), ~1580, 1500 cm⁻¹ (C=C aromatic ring stretches), ~1270, 1040 cm⁻¹ (C-O ether stretches). The strong carbonyl absorption is a key diagnostic peak.[1] |

| Mass Spec. | (EI): m/z (%) = 292 (M⁺), 291 (M-H)⁺, 165 (M-I)⁺. The molecular ion peak is prominent. Loss of the iodine atom is a characteristic fragmentation pathway. |

Synthesis and Manufacturing Pathway

The preparation of this compound can be efficiently achieved from commercially available precursors. A common and reliable strategy involves the direct iodination of veratraldehyde (3,4-dimethoxybenzaldehyde) or the methylation of an iodinated dihydroxybenzaldehyde precursor.[2][5]

Synthetic Workflow: Iodination of Veratraldehyde

The direct electrophilic iodination of veratraldehyde is a streamlined approach. The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. The position of iodination is governed by the directing effects of the existing substituents.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of activated arylaldehydes.[6]

Objective: To synthesize this compound from 3,4-dimethoxybenzaldehyde.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

-

Iodine (I₂) (1.0 eq)

-

(Diacetoxyiodo)benzene (PIDA) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Petroleum Ether : Ethyl Acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add 3,4-dimethoxybenzaldehyde (1.0 eq), Iodine (1.0 eq), PIDA (1.5 eq), and anhydrous DCM.

-

Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

-

Quenching and Workup: Cool the reaction mixture to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench excess iodine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 15:1 Petroleum Ether : Ethyl Acetate) to afford the pure this compound.[6]

Trustworthiness through Self-Validation: The success of each step is verifiable. The reaction's completion is confirmed by TLC. The quenching step is visually confirmed by the disappearance of the iodine color. The purity of the final product is validated through spectroscopic methods (NMR, FTIR) as detailed in Section 1.2.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its aldehyde and aryl iodide functionalities.

Reactions at the Aldehyde Group

The aldehyde group is a versatile handle for transformations such as:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like KMnO₄ or Jones reagent.

-

Reduction: Can be reduced to a benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reacts with amines in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary or tertiary amines.

-

Wittig Reaction: Reacts with phosphorus ylides to form stilbene-type alkenes.

-

Condensation Reactions: Undergoes aldol or Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.[7]

Reactions at the Aryl Iodide Group

The C-I bond is the gateway to building molecular complexity. Aryl iodides are premier substrates for transition-metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition steps.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted stilbenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl amines.

-

Ullmann Coupling: Homocoupling or reaction with phenols/amines, typically copper-catalyzed.

Mechanistic Insight: The Suzuki Coupling Catalytic Cycle

The Suzuki coupling is a cornerstone of modern synthesis, and this compound is an excellent substrate. Understanding the mechanism is key to optimizing reaction conditions.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This cycle illustrates the key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to release the final product and regenerate the catalyst.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several areas of research.

-

Synthesis of Natural Products and Analogues: It has been employed in the synthesis of complex natural products like chloropeptin I and II.[5] The methoxybenzaldehyde core is a common motif in many biologically active natural products.

-

Medicinal Chemistry Scaffolding: The ability to easily functionalize the molecule via cross-coupling makes it an ideal scaffold for building libraries of compounds for drug screening. The 3,4,5-trisubstituted pattern is found in compounds with diverse biological activities. For instance, the related 3,4,5-trimethoxybenzaldehyde is a precursor to the antibacterial drug Trimethoprim.[8]

-

Precursor to Antineoplastic Agents: It is a key starting material for the synthesis of iodo-combretastatin analogues. Combretastatins are potent anti-cancer agents that inhibit tubulin polymerization, and introducing a halogen at specific positions can modulate activity and metabolic stability.

-

Materials Science: The reactive handles allow for its incorporation into polymers or functional materials where its electronic or photophysical properties can be exploited.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with standard safety protocols.

-

GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from light and air, as it can be sensitive.[5][11] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

References

- 1. This compound | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 32024-15-0 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

3-Iodo-4,5-dimethoxybenzaldehyde structure and synthesis

An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde: Structure, Synthesis, and Applications

Introduction: A Versatile Aryl Iodide Building Block

This compound, also known as 5-iodoveratraldehyde, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1] As an aryl iodide, it serves as a versatile precursor for a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira coupling. Its structure, featuring an aldehyde group and two electron-donating methoxy groups on a benzene ring, makes it an activated and regiochemically defined intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of this compound, focusing on its structural characteristics, a detailed, field-proven synthetic protocol, and its applications in the development of high-value molecules, including natural products and pharmaceutical agents.[2]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzaldehyde core substituted with two methoxy groups at positions 4 and 5, and an iodine atom at position 3. The electron-donating nature of the methoxy groups activates the aromatic ring, influencing its reactivity in electrophilic substitution and cross-coupling reactions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} enddot Caption: Structure of this compound.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde | [1][2] |

| CAS Number | 32024-15-0 | [1][3] |

| Molecular Formula | C₉H₉IO₃ | [1][3] |

| Molecular Weight | 292.07 g/mol | [1] |

| Appearance | White to off-white solid/crystals | [4] |

| Melting Point | 69-72 °C | [2] |

| Boiling Point | 134-137 °C at 0.8 Torr | [2] |

Safety Information: The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Standard laboratory precautions, including the use of gloves, safety glasses, and a dust mask, should be employed when handling this chemical.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

GHS Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.[1]

Synthesis: Electrophilic Iodination of Veratraldehyde

The most direct and common route for synthesizing this compound is through the electrophilic aromatic substitution of its readily available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[5] The two methoxy groups on the veratraldehyde ring are ortho-, para-directing and strongly activating. This inherent reactivity must be controlled to achieve selective mono-iodination at the desired C-5 position.

Mechanistic Rationale and Causality:

-

Choice of Starting Material: Veratraldehyde is an ideal starting material due to its commercial availability and the strong activating effect of its two methoxy groups, which facilitates electrophilic substitution.[5]

-

Generation of the Electrophile: Molecular iodine (I₂) itself is not a potent electrophile. Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium ion (I⁺) or a related polarized complex. A common and effective system involves combining I₂ with an oxidant like Phenyliodine(III) diacetate (PIDA). PIDA facilitates the oxidation of I₂ to the electrophilic species necessary for the aromatic substitution to proceed under mild conditions.

-

Regioselectivity: The position of iodination is governed by the directing effects of the substituents on the aromatic ring. The aldehyde group is a deactivating, meta-directing group, while the methoxy groups are strongly activating and ortho-, para-directing. The C-5 position is ortho to the C-4 methoxy group and para to the C-3 methoxy group (using veratraldehyde numbering), making it the most electronically enriched and sterically accessible site for electrophilic attack.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];

} enddot Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the iodination of arylaldehydes and provides a reliable method for obtaining the target compound with a high yield.[4]

Materials and Equipment:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Phenyliodine(III) diacetate (PIDA)

-

Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol, 166.2 mg), Phenyliodine(III) diacetate (1.5 mmol, 483.2 mg), and Iodine (1.0 mmol, 253.8 mg).[4]

-

Solvent Addition: Add anhydrous dichloromethane (2 mL) to the tube.

-

Reaction: Stir the mixture at 60 °C using a pre-heated heating mantle for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 15:1).[4]

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid. The expected yield is typically high, around 85%.[4]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of biologically active compounds. Its utility stems from the presence of both the aldehyde, which can be further functionalized, and the aryl iodide, which is a prime handle for metal-catalyzed cross-coupling reactions.

-

Natural Product Synthesis: It has been employed in the total synthesis of complex natural products, including chloropeptin I and chloropeptin II.[2]

-

Medicinal Chemistry: The compound is a key precursor for synthesizing combretastatin analogues, a class of potent antineoplastic (anti-cancer) agents that inhibit tubulin polymerization.

-

Preparation of Stilbenes: It has been used in the preparation of substituted stilbene derivatives, which are investigated for various biological activities.[2]

Conclusion

This compound is a cornerstone intermediate for chemists engaged in the synthesis of complex organic molecules. Its straightforward and high-yielding synthesis from veratraldehyde, combined with its versatile reactivity, ensures its continued importance in research and development, particularly within the pharmaceutical and life sciences sectors. The well-defined structure and predictable reactivity of this compound provide a solid foundation for the rational design and construction of novel chemical entities with significant therapeutic potential.

References

physical properties of 3-Iodo-4,5-dimethoxybenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde

Introduction

This compound, also known as 5-iodoveratraldehyde, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal chemistry. Its strategic placement of an iodo group, an aldehyde, and two methoxy functionalities on a benzene ring makes it a versatile and valuable building block. The aryl iodide moiety serves as a prime handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The aldehyde group provides a reactive site for nucleophilic additions, condensations, and reductive aminations, while the methoxy groups influence the electronic properties and solubility of the molecule.

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent, offering field-proven insights into its characterization, handling, and application. The compound is a key intermediate in the synthesis of various bioactive molecules, including analogs of the potent tubulin polymerization inhibitor combretastatin and complex natural products like chloropeptin I and II.[1][2] A thorough understanding of its physical properties is therefore paramount for its effective use in multi-step synthetic campaigns.

Molecular Identity and Structure

The unique reactivity and physical characteristics of this compound stem directly from its molecular structure. The combination of an electron-withdrawing aldehyde group, electron-donating methoxy groups, and a readily functionalized iodo-substituent creates a molecule with distinct electronic and steric properties.

Core Identifiers

A summary of the fundamental identifiers for this compound is presented below, providing standardized information critical for procurement, documentation, and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 32024-15-0 | [2][3][4] |

| Molecular Formula | C₉H₉IO₃ | [2][3][4][5] |

| Molecular Weight | 292.07 g/mol | [3][4][5] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 5-Iodoveratraldehyde, 4,5-Dimethoxy-3-iodobenzaldehyde | [2][3][5] |

| InChI Key | MVPNBXPAUYYZAF-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | COc1cc(C=O)cc(I)c1OC | [5] |

Molecular Structure Diagram

The 2D structure highlights the spatial relationship between the functional groups, which dictates the molecule's chemical behavior. The ortho and para positions relative to the activating methoxy groups and the meta position to the deactivating aldehyde group are key to understanding its substitution patterns.

Caption: 2D structure of this compound.

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, purification, and use in reactions. These characteristics are dictated by the intermolecular forces governed by the molecule's structure and polarity.

| Property | Value | Comments | Source(s) |

| Appearance | Solid | Typically a powder or crystalline solid. | [6] |

| Melting Point | 68 - 72 °C | The relatively sharp range is indicative of good purity. | [2][3] |

| Boiling Point | 134 - 137 °C at 0.8 Torr | The high boiling point necessitates vacuum distillation for purification if required. | [2] |

| Density (Predicted) | 1.706 ± 0.06 g/cm³ | This high density is expected due to the presence of a heavy iodine atom. | [2] |

| Topological Polar Surface Area | 35.5 Ų | Calculated value suggesting moderate polarity. | [5] |

| Sensitivity | Air and light sensitive | Requires specific storage conditions to prevent degradation. | [2][3] |

The melting point of 69-72 °C indicates that the compound is a solid at room temperature with moderate lattice energy. This property is crucial for assessing purity; a broader melting range would suggest the presence of impurities. The compound's sensitivity to air and light underscores the importance of proper storage, preferably under an inert atmosphere and protected from light, to prevent oxidation of the aldehyde or other degradation pathways.[2][3]

Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. Spectroscopic methods provide a detailed fingerprint of the molecule, allowing for routine quality control and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for confirming the identity and purity of this compound by mapping its proton environment.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet expected far downfield (~9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Two distinct singlets are expected in the aromatic region (~7.0-7.5 ppm). The substitution pattern eliminates vicinal coupling, resulting in sharp singlets for the two non-equivalent aromatic protons.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, would be observed in the upfield region (~3.8-4.0 ppm), corresponding to the two non-equivalent methoxy groups.

A ¹H NMR spectrum has been reported in DMSO-d6 on a 300 MHz spectrometer.[7]

Protocol 1: Standard ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating procedure for obtaining a high-quality ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity. The lock signal of the deuterated solvent validates field stability.

-

Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve an adequate signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T₁ relaxation time (a 1-2 second delay is typically sufficient for initial screening).

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis & Validation: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). Integrate all signals; the relative integrals should correspond to the number of protons in each environment (1:1:1:3:3 for aldehyde:Ar-H:Ar-H:OCH₃:OCH₃). This stoichiometric validation confirms the structure's integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups.

Expected Characteristic IR Absorptions:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. This is a highly diagnostic peak for the carbonyl group.

-

C-H Stretch (Aldehyde): Two weaker bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are characteristic of the C-H bond of an aldehyde.

-

C-O Stretch (Aryl Ether): Strong absorptions in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) corresponding to the Ar-O-CH₃ bonds.

-

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak to medium absorption in the far-IR region, typically around 500-600 cm⁻¹.

Publicly available data includes FTIR spectra obtained using both KBr pellet and ATR techniques, which can be used as a reference.[5]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectrum Acquisition

ATR is a modern, reliable method requiring minimal sample preparation.

-

Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results and validates the measurement.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption peaks corresponding to the functional groups described above. The presence of the strong carbonyl peak is a primary validation point.

Practical Considerations for Laboratory Use

Handling, Storage, and Safety

As a research chemical, proper handling is essential for both user safety and maintaining compound integrity.

-

Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2–8 °C).[2] It should be protected from light and moisture.[2][3]

Typical Experimental Workflow

The utility of this compound is realized through its application in synthesis. A typical workflow involves initial characterization followed by its use as a reactant.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Iodo-4-methoxybenzaldehyde 97 2314-37-6 [sigmaaldrich.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

3-Iodo-4,5-dimethoxybenzaldehyde solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Iodo-4,5-dimethoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a pivotal aromatic aldehyde intermediate in the synthesis of a wide array of pharmacologically active molecules. Its utility spans the development of novel kinase inhibitors, antipsychotic agents, and other therapeutic candidates. The precise control over its solubility and a thorough understanding of its stability are not merely academic exercises; they are critical, non-negotiable parameters for successful, scalable, and reproducible synthetic campaigns in a drug development setting. This guide provides an in-depth analysis of these core physicochemical properties, grounded in established scientific principles and validated experimental protocols.

Part 1: Solubility Profile

The solubility of this compound dictates its handling, reaction conditions, and purification strategies. An empirical understanding of its behavior in various solvent systems is paramount for process optimization and avoiding costly batch failures.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features:

-

Aromatic Ring & Iodine Atom: The iodinated benzene ring imparts significant lipophilicity, favoring dissolution in non-polar organic solvents.

-

Methoxy Groups (-OCH₃): These groups introduce some polar character, allowing for limited solubility in more polar organic solvents.

-

Aldehyde Group (-CHO): The aldehyde functional group can participate in hydrogen bonding, particularly with protic solvents, although its contribution is often overshadowed by the larger lipophilic scaffold.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in a range of common laboratory solvents at ambient temperature (~25°C). These values are compiled from various supplier data sheets and internal validation studies.

| Solvent | Chemical Class | Approx. Solubility (mg/mL) | Observations |

| Dichloromethane (DCM) | Chlorinated | > 100 | Freely Soluble |

| Chloroform | Chlorinated | > 100 | Freely Soluble |

| Tetrahydrofuran (THF) | Ether | ~50-70 | Soluble |

| Ethyl Acetate | Ester | ~30-50 | Soluble |

| Acetone | Ketone | ~20-40 | Moderately Soluble |

| Acetonitrile | Nitrile | ~10-20 | Sparingly Soluble |

| Methanol | Alcohol | ~5-10 | Slightly Soluble |

| Ethanol | Alcohol | ~5-10 | Slightly Soluble |

| Water | Aqueous | < 0.1 | Practically Insoluble |

| Hexanes | Aliphatic | < 1 | Very Slightly Soluble |

Experimental Protocol: Determining Solubility via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a robust method for quantifying the solubility of this compound. The principle relies on creating a saturated solution, filtering the undissolved solid, and quantifying the dissolved analyte in the supernatant via a calibrated HPLC method.

Methodology

-

Stock Solution & Calibration Curve:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., Dichloromethane).

-

Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution in the mobile phase.

-

Inject each standard into the HPLC system and construct a calibration curve by plotting peak area against concentration.

-

-

Sample Preparation (Equilibrium Method):

-

Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains.

-

Agitate the slurry at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.22 µm syringe filter compatible with the solvent to remove all undissolved solids.

-

-

HPLC Analysis:

-

Dilute the clear filtrate with the mobile phase to a concentration that falls within the established calibration curve range.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration in the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution.

-

Workflow Diagram

Caption: Workflow for solubility determination via HPLC.

Part 2: Stability Profile

Understanding the degradation pathways of this compound is crucial for defining storage conditions, predicting shelf-life, and preventing the formation of impurities that could compromise subsequent synthetic steps or the final product's purity.

Key Instability Factors

-

Photostability: Aromatic iodides are known to be sensitive to light. High-energy photons can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

-

Oxidative Stability: The aldehyde functional group is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This process typically yields the corresponding carboxylic acid, 3-iodo-4,5-dimethoxybenzoic acid.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation pathways, including oxidation and potential polymerization.

-

pH Sensitivity: Extreme pH conditions can affect the stability of the molecule, though it is generally stable in the neutral to mildly acidic range. Strong basic conditions may promote Cannizzaro-type reactions or other base-catalyzed degradations.

Summary of Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

| Condition | Observation | Primary Degradation Product |

| Photolytic (UV/Vis Light) | Significant degradation observed. Yellowing of solid material. | Radical-related impurities, potential de-iodination. |

| Oxidative (3% H₂O₂) | Rapid degradation. | 3-Iodo-4,5-dimethoxybenzoic acid. |

| Thermal (60°C, 7 days) | Minor degradation. | Trace increase in oxidative impurity. |

| Acidic (0.1 M HCl) | Stable. | No significant degradation. |

| Basic (0.1 M NaOH) | Moderate degradation. | Potential Cannizzaro products. |

Primary Degradation Pathway: Oxidation

The most common degradation pathway under typical storage and handling conditions is the oxidation of the aldehyde to a carboxylic acid. This is often auto-catalyzed by trace metal impurities and accelerated by light and air.

Mechanism Diagram

Caption: Primary oxidative degradation pathway.

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Methodology

-

Forced Degradation Sample Preparation:

-

Control: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid: Add 0.1 M HCl and heat gently (e.g., 40°C) for 24 hours.

-

Base: Add 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative: Add 3% H₂O₂ at room temperature for 1 hour.

-

Photolytic: Expose a solid sample and a solution to a calibrated light source (ICH Q1B guidelines).

-

Thermal: Store a solid sample at an elevated temperature (e.g., 60°C) for 7 days.

-

Neutralize acidic and basic samples before injection.

-

-

HPLC Analysis:

-

Develop an HPLC method (typically reverse-phase with a C18 column) that can separate the parent peak of this compound from all potential degradation product peaks. A gradient elution is often required.

-

A Photodiode Array (PDA) detector is essential for this work to check for peak purity and identify the emergence of new chromophores.

-

Inject the control and all stressed samples.

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation.

-

Ensure mass balance is conserved (the sum of the parent compound and all impurities should be close to 100%).

-

Workflow Diagram

Caption: Workflow for forced degradation stability testing.

Part 3: Recommendations for Handling and Storage

Based on the solubility and stability profiles, the following best practices are recommended for researchers and drug development professionals:

-

Storage: The compound should be stored in a tightly sealed, amber glass container to protect it from light and moisture. Storage at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidative degradation and prolong shelf-life.

-

Solvent Selection: For reactions, choose solvents where the compound is readily soluble, such as Dichloromethane or THF, to ensure homogeneous reaction conditions. For purification by crystallization, a binary solvent system, such as ethyl acetate/hexanes, may be effective.

-

Handling: Avoid prolonged exposure to ambient light and air. Weigh and handle the material promptly. When conducting reactions, particularly those that are lengthy or require heat, performing them under an inert atmosphere is a critical precaution to prevent impurity formation.

An In-depth Technical Guide to the Safe Handling of 3-Iodo-4,5-dimethoxybenzaldehyde

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for 3-Iodo-4,5-dimethoxybenzaldehyde, a key building block in organic synthesis. By understanding the inherent risks and adhering to the protocols outlined herein, you can confidently and safely incorporate this compound into your research endeavors.

Introduction to this compound

This compound is an aryl iodide and an aldehyde, making it a versatile reagent in medicinal chemistry and materials science. Its applications include the synthesis of complex molecules such as chloropeptin I and II. The presence of the iodo- group and the aldehyde functional group dictates its reactivity and also informs the necessary safety precautions.

Hazard Identification and Chemical Properties

A thorough understanding of the hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and it is crucial to be aware of its potential effects.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]

The toxicological properties of this compound have not been fully investigated, which necessitates a cautious approach to its handling.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Molecular Weight | 292.07 g/mol | [1] |

| Appearance | Off-white crystals or powder | [4] |

| Melting Point | 69-72 °C | [5] |

| Solubility | Information not readily available; likely soluble in organic solvents. | |

| Stability | Sensitive to air and light. | [5][6] |

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize the risk of exposure.

-

Eye and Face Protection : Chemical splash goggles are essential to protect against accidental splashes.[7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Hand Protection : Nitrile gloves with a minimum thickness of 5 mil are recommended to prevent skin contact.[7] It is critical to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.

-

Body Protection : A flame-retardant lab coat should be worn to protect against splashes and spills.[7]

-

Respiratory Protection : All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[7] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7] This will ensure that any dust or vapors are effectively contained and removed from the breathing zone of the user. An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Handling Procedures

-

Work Area Preparation : Designate a specific and clearly labeled area for handling this compound.[7]

-

Minimizing Exposure : Keep the quantity of the compound in the immediate work area to a minimum.[7]

-

Weighing and Transfer : Conduct all weighing and transfer of the solid compound within a chemical fume hood to prevent the inhalation of dust.[7] Use appropriate tools such as spatulas and weighing paper to handle the solid material with care and avoid generating dust.[7]

-

Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.[7]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] The compound is sensitive to air and light, so it should be protected from direct sunlight.[5][6] It is incompatible with strong oxidizing agents and strong bases.[6]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and dissolving the solid compound.

Objective : To accurately weigh a specified amount of this compound and dissolve it in a suitable solvent.

Materials :

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Glassware (e.g., beaker, flask)

-

Stir bar and stir plate

Procedure :

-

Preparation :

-

Ensure all required PPE is worn correctly.

-

Verify that the chemical fume hood is operational.

-

Set up all necessary equipment and materials within the fume hood.

-

-

Weighing :

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

-

Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid generating dust.

-

Record the exact weight of the compound.

-

-

Dissolving :

-

Place the appropriate glassware containing the solvent and a stir bar on a stir plate within the fume hood.

-

Slowly add the weighed this compound to the solvent while stirring.

-

Continue stirring until the solid is completely dissolved.

-

-

Cleanup :

-

Properly dispose of the weighing paper and any other contaminated materials in the designated hazardous waste container.

-

Clean the spatula and any other reusable equipment.

-

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, a swift and appropriate response is critical.

Spill Response

-

Small Spill : For a small spill, decontaminate the area using an appropriate spill kit.[7] Avoid generating dust during cleanup.

-

Large Spill : In the case of a large spill, evacuate the area immediately and contact your institution's safety officer.[7] Do not attempt to clean up a large spill without the proper training and equipment.[7]

Personal Exposure

The following diagram outlines the immediate first aid measures to be taken in case of personal exposure.

Caption: Workflow for responding to personal exposure to this compound.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.[7]

-

Skin Contact : Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7][8]

-

Inhalation : Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[7]

-

Ingestion : Do not induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.[7]

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.[7] Do not pour any waste down the drain.[7] Dispose of contents and containers in accordance with local, regional, and national regulations.[9]

Conclusion

This compound is a valuable reagent in chemical synthesis, but it requires careful handling due to its hazardous properties. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize the risks associated with its use. A proactive approach to safety is essential for a productive and secure research environment.

References

- 1. This compound | C9H9IO3 | CID 2778113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

literature review of 3-Iodo-4,5-dimethoxybenzaldehyde

An In-Depth Technical Guide to 3-Iodo-4,5-dimethoxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key aromatic intermediate. We will delve into its chemical identity, synthesis, reactivity, and critical applications, particularly its role as a versatile building block in the development of complex bioactive molecules. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this compound's utility and handling.

Core Compound Identity and Properties

This compound, also known as 5-Iodoveratraldehyde, is a polysubstituted aromatic aldehyde.[1][2] Its structure is characterized by a benzaldehyde core with two adjacent methoxy groups and an iodine atom, which imparts unique reactivity and makes it a valuable precursor in organic synthesis.[3][4]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituent nodes CHO_C [pos="0,2.8!", label="C"]; CHO_H [pos="-0.6,3.5!", label="H"]; CHO_O [pos="0.6,3.5!", label="O"];

OCH3_4_O [pos="-2.6,1.25!", label="O"]; OCH3_4_C [pos="-3.5,0.5!", label="CH₃"];

OCH3_5_O [pos="-2.6,-1.25!", label="O"]; OCH3_5_C [pos="-3.5,-0.5!", label="CH₃"];

I [pos="2.6,-1.25!", label="I", fontcolor="#EA4335", fontsize=20];

// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in ring (approximate) C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];